

Spectroscopic Profile of 3-Acetoxyypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetoxyypyridine

Cat. No.: B097638

[Get Quote](#)

Introduction

3-Acetoxyypyridine, also known as pyridin-3-yl acetate, is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers. Spectroscopic analysis provides the foundational data for structural elucidation and quality control. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **3-Acetoxyypyridine**, grounded in both experimental observations where available and established spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic characteristics of this compound.

Molecular Structure and Spectroscopic Overview

The structure of **3-Acetoxyypyridine**, with the chemical formula $C_7H_7NO_2$, consists of a pyridine ring substituted at the 3-position with an acetoxy group. This arrangement of a heterocyclic aromatic ring and an ester functional group gives rise to a unique spectroscopic fingerprint. NMR spectroscopy reveals the electronic environment of the individual protons and carbons, IR spectroscopy identifies the characteristic vibrational modes of the functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **3-Acetoxyypyridine**, both ^1H and ^{13}C NMR provide critical information about the arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **3-Acetoxyypyridine** is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.
- **^1H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired using a standard pulse program. A larger number of scans (typically 256 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **3-Acetoxyypyridine** is characterized by signals from the aromatic protons of the pyridine ring and the methyl protons of the acetoxy group. The electron-withdrawing nature of the nitrogen atom and the ester group significantly influences the chemical shifts of the pyridine protons, causing them to appear in the downfield region.

Table 1: Predicted ^1H NMR Data for **3-Acetoxyypyridine** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.5	Doublet of doublets	~4.8, 1.5
H-6	~8.4	Doublet of doublets	~4.8, 1.5
H-4	~7.8	Doublet of triplets	~8.0, 1.5
H-5	~7.3	Doublet of doublets	~8.0, 4.8
-CH ₃ (Acetyl)	~2.3	Singlet	-

Expertise & Experience: The predicted chemical shifts are based on the analysis of similar pyridine derivatives. The protons at positions 2 and 6 are most deshielded due to their proximity to the electronegative nitrogen atom. The proton at C-4 is deshielded by the inductive effect of the ester group, while the proton at C-5 is in a more electron-rich environment. The methyl protons of the acetyl group appear as a sharp singlet in the upfield region, characteristic of an acetate moiety.

Caption: Predicted ¹H NMR spin-spin coupling for **3-Acetoxyypyridine**.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for **3-Acetoxyypyridine** in CDCl₃

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Ester)	~169
C-3	~151
C-2	~148
C-6	~145
C-4	~128
C-5	~124
-CH ₃ (Acetyl)	~21

Expertise & Experience: The carbonyl carbon of the ester group is the most downfield signal due to its sp^2 hybridization and direct attachment to two oxygen atoms. The carbon atoms of the pyridine ring resonate in the aromatic region (120-150 ppm), with C-2, C-3, and C-6 being the most deshielded. The methyl carbon of the acetyl group appears at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **3-Acetoxyipyridine**, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is first collected and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of **3-Acetoxyypyridine** will be dominated by the strong absorption of the ester carbonyl group and the characteristic vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for **3-Acetoxyypyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050	C-H stretch	Aromatic (Pyridine)
~2950	C-H stretch	Aliphatic (-CH ₃)
~1760	C=O stretch	Ester
~1580, 1470, 1420	C=C and C=N stretch	Aromatic (Pyridine)
~1200	C-O stretch	Ester
~1020	C-O stretch	Ester

Expertise & Experience: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester at around 1760 cm⁻¹. The exact position of this band is indicative of the electronic effects of the pyridine ring. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to produce two bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

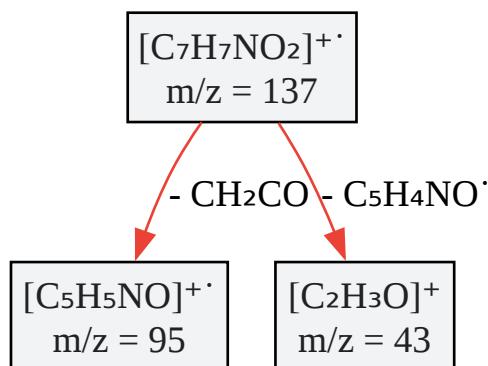
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: A dilute solution of **3-Acetoxyypyridine** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion

or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with high-energy electrons. For LC-MS, Electrospray Ionization (ESI) is often used, which creates ions from a fine spray of the sample solution.
- **Mass Analysis:** The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.


Mass Spectral Data and Interpretation

The mass spectrum of **3-Acetoxyypyridine** will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of weaker bonds.

Table 4: Experimental Mass Spectrometry Data for **3-Acetoxyypyridine**

m/z	Proposed Fragment
137	[M] ⁺ (Molecular Ion)
95	[M - CH ₂ CO] ⁺
43	[CH ₃ CO] ⁺

Expertise & Experience: The molecular ion peak [M]⁺ is expected at an m/z of 137, corresponding to the molecular weight of **3-Acetoxyypyridine** (C₇H₇NO₂). A common fragmentation pathway for esters is the loss of the acyl group or the alkoxy group. In this case, the loss of a ketene molecule (CH₂=C=O) from the molecular ion would result in a fragment ion at m/z 95, corresponding to 3-hydroxypyridine radical cation. Another prominent fragment is the acetyl cation [CH₃CO]⁺ at m/z 43.

[Click to download full resolution via product page](#)

Caption: Plausible mass fragmentation pathway for **3-Acetoxyypyridine**.

Conclusion

The spectroscopic data of **3-Acetoxyypyridine** provides a comprehensive picture of its molecular structure. 1H and ^{13}C NMR spectroscopy confirm the connectivity of the pyridine and acetoxy moieties. IR spectroscopy clearly identifies the characteristic ester and aromatic functional groups. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques provide a robust and self-validating system for the identification and characterization of **3-Acetoxyypyridine**, which is indispensable for its application in research and development.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetoxyypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097638#spectroscopic-data-of-3-acetoxyypyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com